![molecular formula C16H13ClN2O B5771905 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5771905.png)
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorobenzyl and 2-methylphenyl groups attached to the oxadiazole ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylhydrazine with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or quinones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group.
3-(4-methylbenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.
3-(4-chlorobenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group at a different position.
Uniqueness
The presence of both the 4-chlorobenzyl and 2-methylphenyl groups in 3-(4-chlorobenzyl)-5-(2-methylphenyl)-1,2,4-oxadiazole imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-4-2-3-5-14(11)16-18-15(19-20-16)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPINKCBIUASOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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